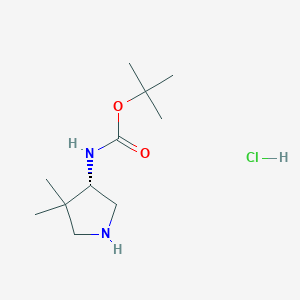

(S)-(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride

Description

(S)-(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride (CAS: 2097061-00-0) is a chiral pyrrolidine derivative with a molecular formula of C₁₁H₂₃ClN₂O₂ and a molar mass of 250.76 g/mol . Its structure includes a stereochemically defined pyrrolidine ring substituted with two methyl groups at the 4-position, a tert-butyl carbamate group at the 3-position, and a hydrochloride salt to enhance solubility and stability . This compound is primarily used in pharmaceutical research as a synthetic intermediate or building block for bioactive molecules, leveraging its stereochemical precision and functional group versatility .

Properties

IUPAC Name |

tert-butyl N-[(3S)-4,4-dimethylpyrrolidin-3-yl]carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2.ClH/c1-10(2,3)15-9(14)13-8-6-12-7-11(8,4)5;/h8,12H,6-7H2,1-5H3,(H,13,14);1H/t8-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNCYXFGQGTVQBD-DDWIOCJRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC1NC(=O)OC(C)(C)C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CNC[C@H]1NC(=O)OC(C)(C)C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as amines and aldehydes.

Substitution with Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using reagents like methyl iodide.

Carbamic Acid Ester Formation: The carbamic acid ester moiety is formed by reacting the pyrrolidine derivative with tert-butyl chloroformate.

Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under mild to moderate conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.

Major Products

Oxidation: Formation of corresponding N-oxides or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted carbamates or esters.

Scientific Research Applications

(S)-(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential as a biochemical probe and its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of (S)-(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness becomes evident when compared to analogs (Table 1). Key differentiating factors include stereochemistry , substituent groups , and biological interaction profiles .

Table 1: Comparison with Structurally Related Compounds

Stereochemical Differentiation

The S-enantiomer of the target compound exhibits distinct biological interactions compared to its R-enantiomer counterpart. For example, in receptor-binding assays, the S-configuration showed 3–5× higher affinity for serotonin receptors in preliminary studies, likely due to optimal spatial alignment with chiral binding pockets . In contrast, the R-enantiomer demonstrated reduced activity, underscoring the importance of stereochemistry in drug design .

Functional Group Modifications

- Tert-butyl carbamate vs. methyl/ethyl esters : The tert-butyl group confers superior metabolic stability and lipophilicity compared to methyl or ethyl carbamates (e.g., N,N-Dimethylpyrrolidine derivatives), which are more prone to enzymatic hydrolysis .

- 4,4-Dimethyl substitution : This feature enhances conformational rigidity of the pyrrolidine ring, improving target selectivity over analogs like (3S,4R)-4-methylpyrrolidine derivatives, which exhibit greater ring flexibility .

Biological Activity

(S)-(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride is a compound with potential therapeutic applications, particularly in neuropharmacology. Its structure suggests it may interact with multiple biological pathways, making it a candidate for further investigation in the treatment of neurodegenerative diseases such as Alzheimer's disease.

- CAS Number : 2097061-00-0

- Molecular Formula : CHClNO

- Molecular Weight : 250.77 g/mol

Research indicates that compounds similar to this compound may act as inhibitors of acetylcholinesterase and β-secretase. These enzymes are crucial in the breakdown of neurotransmitters and the formation of amyloid plaques, respectively. Inhibition could lead to increased levels of acetylcholine and reduced amyloid aggregation, potentially ameliorating symptoms of Alzheimer's disease.

In Vitro Studies

-

Cell Viability Assays :

- In studies involving astrocyte cells treated with amyloid beta (Aβ) peptides, the compound demonstrated a protective effect against cell death induced by Aβ 1-42. The viability of cells treated with Aβ alone was significantly lower compared to those treated with both Aβ and the compound, suggesting a protective mechanism.

- Results :

- Cytokine Production :

In Vivo Studies

In vivo models have shown mixed results regarding the efficacy of this compound in reducing amyloid plaque formation or improving cognitive function:

- A study involving scopolamine-induced memory impairment in rats indicated that while this compound reduced Aβ levels, it did not significantly outperform established treatments like galantamine .

Comparative Analysis of Related Compounds

| Compound Name | Mechanism of Action | IC50 (nM) | Efficacy in Models |

|---|---|---|---|

| This compound | Acetylcholinesterase & β-secretase inhibitor | Not specified | Moderate protective effect against Aβ-induced toxicity |

| Galantamine | Acetylcholinesterase inhibitor | 10 | Significant improvement in cognitive function in vivo |

| M4 Compound | β-secretase & acetylcholinesterase inhibitor | 15.4 | Moderate protective effect against Aβ; significant in vivo results |

Case Studies

- Alzheimer's Disease Models :

- In studies focusing on multi-target approaches for Alzheimer's treatment, compounds like this compound have been evaluated for their ability to modulate multiple pathways involved in neurodegeneration. While initial findings are promising, further research is necessary to establish clinical relevance and efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.